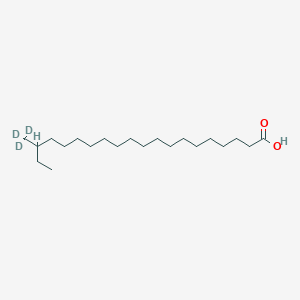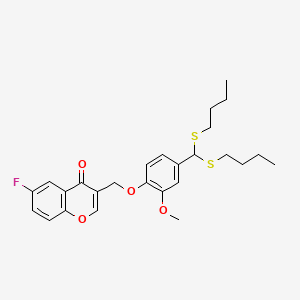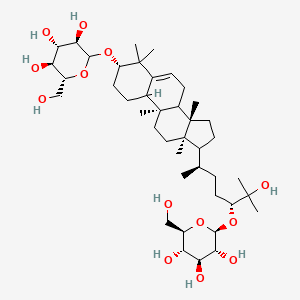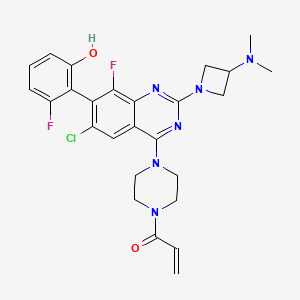
18-Methyleicosanoic acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
18-Methyleicosanoic acid-d3 is a deuterium-labeled derivative of 18-Methyleicosanoic acid. This compound is a branched-chain fatty acid with a methyl group at the 18th carbon position. It is primarily used in scientific research as a stable isotope-labeled compound for various analytical and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 18-Methyleicosanoic acid-d3 involves the incorporation of deuterium atoms into the 18-Methyleicosanoic acid molecule. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process . The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is carefully monitored to maintain the isotopic purity and chemical integrity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
18-Methyleicosanoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl group at the 18th position can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
18-Methyleicosanoic acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in mass spectrometry to study reaction mechanisms and metabolic pathways.
Biology: Employed in lipidomics to analyze lipid metabolism and distribution in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and formulations, particularly in the cosmetics industry for hair care products
Mecanismo De Acción
The mechanism of action of 18-Methyleicosanoic acid-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert biological effects by itself but is used to trace and study the behavior of its non-deuterated counterpart, 18-Methyleicosanoic acid. The deuterium atoms provide a distinct mass difference, allowing for precise tracking in analytical studies .
Comparación Con Compuestos Similares
Similar Compounds
18-Methyleicosanoic acid: The non-deuterated version of the compound.
18-Methylicosanoic acid: Another branched-chain fatty acid with similar properties.
Uniqueness
18-Methyleicosanoic acid-d3 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for more accurate and sensitive detection in mass spectrometry, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C21H42O2 |
|---|---|
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
18-(trideuteriomethyl)icosanoic acid |
InChI |
InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/i2D3 |
Clave InChI |
WSRCOZWDQPJAQT-BMSJAHLVSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(CC)CCCCCCCCCCCCCCCCC(=O)O |
SMILES canónico |
CCC(C)CCCCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)








![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)


